molecular formula C11H19NO4 B6227330 tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, Mixture of diastereomers CAS No. 1232365-54-6

tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, Mixture of diastereomers

Cat. No.: B6227330
CAS No.: 1232365-54-6
M. Wt: 229.27 g/mol
InChI Key: YACJNCYKVCIZIK-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, mixture of diastereomers, is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This specific compound is characterized by the presence of a tert-butyl group, a formyl group, and a methoxycyclobutyl moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 1-formyl-3-methoxycyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Hydroxymethyl derivative.

    Substitution: Substituted cyclobutyl derivatives.

Scientific Research Applications

tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The formyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1-formyl-3-hydroxycyclobutyl)carbamate
  • tert-Butyl N-(1-formyl-3-methylcyclobutyl)carbamate
  • tert-Butyl N-(1-formyl-3-phenylcyclobutyl)carbamate

Uniqueness

tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs with hydroxy, methyl, or phenyl substituents .

Properties

CAS No.

1232365-54-6

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-13)5-8(6-11)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)

InChI Key

YACJNCYKVCIZIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)OC)C=O

Purity

95

Origin of Product

United States

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